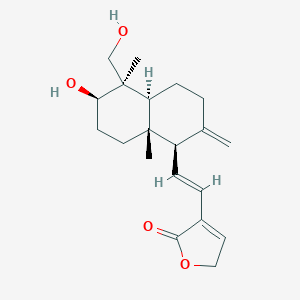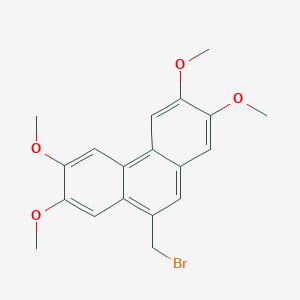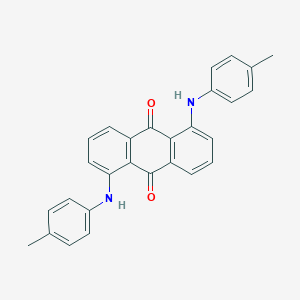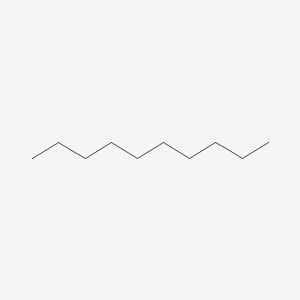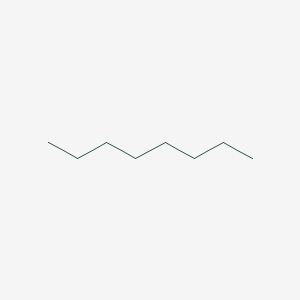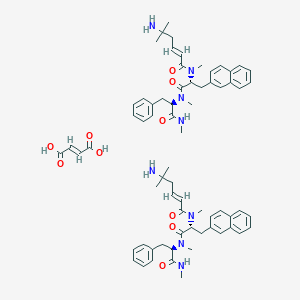
1-(溴甲基)-2,4-二氟苯
描述
Synthesis Analysis 1-(Bromomethyl)-2,4-difluorobenzene is synthesized from m-phenylene diamine through the Schiemann reaction and subsequent bromination. This method is highlighted for its high yield (40%) and purity (over 98%), presenting an economical synthesis route due to its high yield and low cost (Z. He-ping, 2005).
Molecular Structure Analysis The molecular structure of related compounds has been extensively studied through various spectroscopic methods, including GC-MS and 1HNMR, to confirm the synthesis and structure of bromomethylated and fluorinated benzene derivatives. Such studies ensure the accuracy of the synthesized compounds and provide a detailed understanding of their molecular structure (Guo Zhi-an, 2009).
Chemical Reactions and Properties Reactions involving 1-(Bromomethyl)-2,4-difluorobenzene and its derivatives include processes such as diazotization, bromination, and nucleophilic substitutions. These reactions are crucial for further modifications and applications of the compound in various fields (Song Yan-min, 2007).
Physical Properties Analysis While specific physical properties of 1-(Bromomethyl)-2,4-difluorobenzene are not detailed in the provided studies, related compounds show characteristic features in terms of melting points, boiling points, and solubility, which can be inferred for 1-(Bromomethyl)-2,4-difluorobenzene based on its chemical structure and functional groups.
Chemical Properties Analysis The chemical properties of 1-(Bromomethyl)-2,4-difluorobenzene, such as reactivity towards nucleophiles, electrophiles, and its behavior in radical reactions, can be derived from studies on similar bromomethyl and fluorobenzene compounds. These properties are essential for its application in organic synthesis and material science (H. Plenio, J. Hermann, & Ralph Diodone, 1997).
科学研究应用
药用和制药应用:一项研究表明,可以高产高纯度地合成相关化合物1-溴-2,4-二硝基苯,这使其在药物和制药剂的生产中非常有用(Xuan et al., 2010)。
有机合成:研究通过苯基锂和溴苯和锂的反应合成了烃类化合物,产物如1-(溴甲基)-2,4-二氟苯,能够高产易得地形成双亚基,这对于Wittig, 1980。
材料科学和包装结构:包括1-(溴甲基)-2,4-二氟苯在内的溴基和溴甲基取代苯在其晶体形式中展示出多样的包装结构。这对于理解它们在材料科学中的性质和应用至关重要(Jones et al., 2012)。
改进的合成:对于相关化合物1,4-双(溴甲基)-2-氟苯,开发了一种改进的合成方法,总产率为30%,突显了合成这类化学品的不断发展的方法(Song Yan-min, 2007)。
有机金属化学和催化:像1-(溴甲基)-2,4-二氟苯这样的部分氟化苯对于有机金属化学和基于过渡金属的催化是多才多艺的溶剂。它们为当代有机合成中的开发提供了机会(Pike et al., 2017)。
亲电取代:在氟代苯中进行亲电ipso取代,包括1-(溴甲基)-2,4-二氟苯衍生物,可以比以前更容易地导致不寻常的取代氟代芳烃,显示出新颖合成途径的潜力(Coe et al., 1998)。
光解离研究:相关化合物溴-3,5-二氟苯的C-Br光解离通过碳-溴键伸展和溴离子外平面弯曲发生。了解这些机制对于光化学和分子物理应用至关重要(Borg, 2007)。
经济合成:从间苯二胺合成1-溴-2,4-二氟苯的经济方法提供了高产率低成本且纯度超过98%。这使其在各种工业和研究应用中易于获得(He-ping, 2005)。
LED材料:通过溴前体路线(可能涉及1-(溴甲基)-2,4-二氟苯等化合物)制备的聚(2,3,5,6-四氟苯乙烯)显示出优异的光致发光性能,是一种有前途的绿蓝LED材料,具有低开启电压(Gan et al., 2001)。
配位化学:氟光环葫芦脂,可能源自氟化苯类化合物,如1-(溴甲基)-2,4-二氟苯,有效地配位碱金属和碱土金属离子,导致{ NMR谱图中出现显著的位移。这对于分子相互作用和传感器开发具有重要意义(Plenio et al., 1997)。
作用机制
Target of Action
2,4-Difluorobenzyl bromide, also known as 1-(Bromomethyl)-2,4-difluorobenzene or 2,4-difluorobenzylbromide, is a chemical compound used primarily as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It’s often used to introduce the 2,4-difluorobenzyl group into a larger molecule, acting as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound acts as an alkylating agent, capable of transferring its 2,4-difluorobenzyl group to other molecules . This is typically achieved through nucleophilic substitution reactions, where a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon in the 2,4-difluorobenzyl bromide, leading to the substitution of the bromine atom .
Biochemical Pathways
It’s used in the synthesis of various bioactive molecules and pharmaceuticals . The exact pathways and their downstream effects would depend on the specific synthesis it’s being used in.
Result of Action
The primary result of the action of 2,4-Difluorobenzyl bromide is the formation of a new organic compound where the 2,4-difluorobenzyl group has been incorporated . The exact molecular and cellular effects would depend on the specific compound being synthesized.
Action Environment
The action of 2,4-Difluorobenzyl bromide is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents . For example, the compound is typically used in dry conditions due to its reactivity with water . The efficacy and stability of the compound can also be influenced by these factors.
安全和危害
属性
IUPAC Name |
1-(bromomethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLMYGXJKQIGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178627 | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,4-difluorobenzene | |
CAS RN |
23915-07-3 | |
| Record name | 2,4-Difluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23915-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on 1,2,4-triazolium derivatives as potential antimicrobial agents. How does 1-(Bromomethyl)-2,4-difluorobenzene fit into this research?
A1: 1-(Bromomethyl)-2,4-difluorobenzene serves as a crucial starting material in the synthesis of the 1,2,4-triazolium derivatives investigated in the study []. While the paper doesn't delve into the specific reaction mechanism, it highlights that this compound reacts with 1H-1,2,4-triazole to introduce the 2,4-difluorobenzyl substituent onto the triazole ring. This substitution is critical as the study demonstrates that the type of substituent on the triazolium ring significantly influences the compound's antimicrobial activity.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gleaned from the research, particularly concerning the role of the 2,4-difluorobenzyl group introduced by 1-(Bromomethyl)-2,4-difluorobenzene?
A2: The research emphasizes that the antimicrobial activity of the synthesized triazolium derivatives is directly influenced by the type of substituent, alkyl chain length, and the number of triazolium rings []. While the study doesn't isolate the specific contribution of the 2,4-difluorobenzyl group, it highlights that compounds containing this group, such as 1‐(2,4‐Difluorobenzyl)‐4‐dodecyl‐1H‐1,2,4‐triazol‐4‐ium bromide, exhibited potent activity against both bacterial and fungal strains. This suggests that the presence of the 2,4-difluorobenzyl moiety contributes favorably to the overall antimicrobial profile. Further studies focusing on systematically modifying this substituent would provide more specific insights into its SAR.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
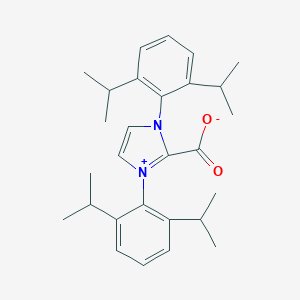
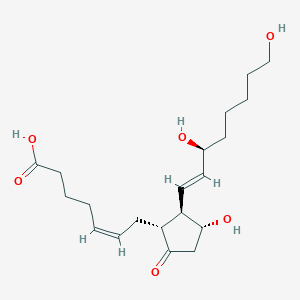
![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)
